molecular formula C15H10BrNO4 B5369839 6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one

6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B5369839
M. Wt: 348.15 g/mol
InChI Key: IYBDMMPEFJZGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes of cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on healthy cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high specificity towards cancer cells. It has been shown to have minimal effects on healthy cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one. One potential direction is to explore its use as a diagnostic tool for cancer. Another direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as materials science and environmental science.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its high specificity towards cancer cells and ability to induce apoptosis make it a promising candidate for cancer treatment. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields of research.

Synthesis Methods

The synthesis of 6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 4-methoxybenzoic acid with 2-amino-4-bromo-phenol in the presence of a suitable coupling reagent. The reaction mixture is then heated under reflux to obtain the final product in good yield.

Scientific Research Applications

6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe to detect the presence of metal ions in biological samples. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4/c1-20-11-5-2-9(3-6-11)14(18)17-12-7-4-10(16)8-13(12)21-15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDMMPEFJZGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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